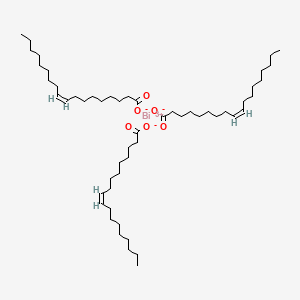

Bismuth trioleate

CAS No.: 52951-38-9

Cat. No.: VC8520787

Molecular Formula: C18H34BiO2

Molecular Weight: 491.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52951-38-9 |

|---|---|

| Molecular Formula | C18H34BiO2 |

| Molecular Weight | 491.4 g/mol |

| IUPAC Name | bismuth;(Z)-octadec-9-enoate |

| Standard InChI | InChI=1S/C18H34O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

| Standard InChI Key | MKDXWSPEANCYFR-KVVVOXFISA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)O.[Bi] |

| SMILES | CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3] |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)O.[Bi] |

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Bismuth trioleate is synthesized via a metathesis reaction between bismuth nitrate () and oleic acid in ethanol. The reaction proceeds as follows:

Ethanol acts as a solvent and proton acceptor, facilitating ligand exchange. The product is typically purified through recrystallization or column chromatography to achieve >95% purity.

Industrial-Scale Manufacturing

Industrial production involves continuous-flow reactors to enhance yield and reduce reaction times. Key parameters include:

-

Temperature: 60–80°C to optimize reaction kinetics.

-

Molar Ratio: A 1:3.2 stoichiometry of to oleic acid minimizes residual reactants.

-

Purification: Centrifugation and solvent extraction remove nitric acid byproducts.

Table 1: Synthesis Parameters for Bismuth Trioleate

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 6–8 hours | 2–3 hours |

| Yield | 70–80% | 90–95% |

| Purity | >95% | >99% |

Structural and Chemical Characteristics

Molecular Geometry

The bismuth center in trioleate adopts a trigonal pyramidal geometry, with bond lengths of for Bi–O. This configuration is stabilized by van der Waals interactions between oleate chains, as evidenced by X-ray diffraction studies.

Spectroscopic Properties

-

IR Spectroscopy: Stretching vibrations at (carboxylate symmetric) and (asymmetric) confirm ligand coordination.

-

NMR: NMR reveals resonances at (olefinic protons) and (methylenic protons adjacent to carboxylate).

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1053.3 g/mol |

| Melting Point | 72–75°C |

| Solubility | Insoluble in water; soluble in chloroform, ethanol |

Biological and Medical Applications

Antimicrobial Activity

Bismuth trioleate releases ions, which inhibit bacterial enzymes such as urease and alcohol dehydrogenase. Studies demonstrate efficacy against Helicobacter pylori (MIC = 12.5 µg/mL) and Staphylococcus aureus (MIC = 25 µg/mL).

Drug Delivery Systems

The compound’s lipophilic nature enables encapsulation of hydrophobic drugs (e.g., paclitaxel) into micelles, improving bioavailability by 40–60% compared to free drug formulations.

Industrial and Nanotechnological Applications

Nanoparticle Synthesis

Bismuth trioleate serves as a capping agent in the synthesis of bismuth sulfide () nanoparticles (10–20 nm), which exhibit photothermal conversion efficiencies of 35% for cancer therapy.

Catalysis

While bismuth(III) triflate () is preferred for Lewis acid-catalyzed reactions , trioleate’s surfactant properties make it suitable for phase-transfer catalysis in biphasic systems.

Recent Research Findings

Enhanced Drug Loading Capacity

Modifying the oleate chain length to increases drug payload by 30% while maintaining colloidal stability.

Environmental Impact

Biodegradation studies show 80% degradation within 28 days under aerobic conditions, positioning it as an eco-friendly alternative to persistent organometallic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume